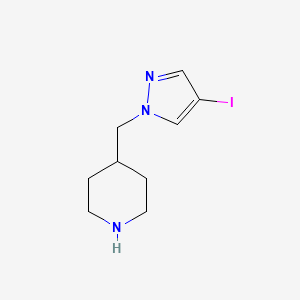

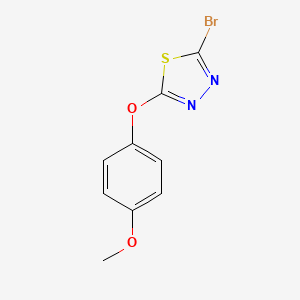

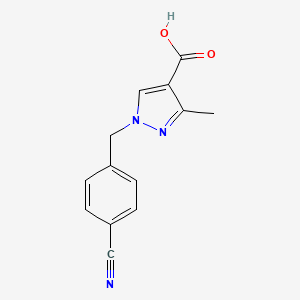

![molecular formula C13H17NO2S B1400081 tert-butyl 2H-benzo[b][1,4]thiazine-4(3H)-carboxylate CAS No. 1484094-06-5](/img/structure/B1400081.png)

tert-butyl 2H-benzo[b][1,4]thiazine-4(3H)-carboxylate

Overview

Description

Synthesis Analysis

A series of thiadiazole hybrid compounds with benzothiazine derivatives as acetylcholinesterase inhibitors were developed and evaluated for their biological activity . The AChE and BChE inhibition potentials of all compounds were evaluated by using the in vitro Ellman method .Molecular Structure Analysis

The tert-butyl 2H-benzo[b][1,4]thiazine-4(3H)-carboxylate molecule contains a total of 35 bond(s). There are 18 non-H bond(s), 7 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 (thio-) carbamate(s) (aromatic), and 1 sulfide(s) .Chemical Reactions Analysis

The biological evaluation showed that compounds 3i and 3j displayed significant inhibitory activity against AChE . Compounds 3i and 3j showed IC 50 values of 0.027 µM and 0.025 µM against AChE, respectively .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by its molecular structure, which includes a total of 35 bonds, 18 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 (thio-) carbamate (aromatic), and 1 sulfide .Scientific Research Applications

Acetylcholinesterase Inhibitors

Compounds with benzothiazine derivatives, such as “tert-butyl 2H-benzo[b][1,4]thiazine-4(3H)-carboxylate”, have been developed and evaluated as new acetylcholinesterase inhibitors . These compounds have shown significant inhibitory activity against acetylcholinesterase, which is a key enzyme involved in Alzheimer’s disease .

Alzheimer’s Disease Treatment

The same compounds have also been studied for their potential use in the treatment of Alzheimer’s disease . They have shown promising results in in vitro blood-brain barrier permeability studies, suggesting that they could be effective in treating Alzheimer’s disease .

Antioxidant Effects

These compounds have exhibited significant antioxidant effects . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Non-Cytotoxic Compounds

The cytotoxicity study of these compounds showed non-cytotoxic with an IC50 value of 98.29 ± 3.98 µM and 159.68 ± 5.53 µM against NIH/3T3 cells, respectively . This suggests that these compounds could be safe for use in humans .

Synthesis of Novel Derivatives

The introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems, leading to a series of structurally novel derivatives, has been achieved . This could open up new avenues for the development of novel drugs .

Enhancement of Biological Activity

The introduction of a tert-butyl group into some heterocycles substantially enhances their biological activity . This suggests that “tert-butyl 2H-benzo[b][1,4]thiazine-4(3H)-carboxylate” could be used to enhance the biological activity of other compounds .

Mechanism of Action

Target of Action

The primary target of tert-butyl 2H-benzo[b][1,4]thiazine-4(3H)-carboxylate is acetylcholinesterase (AChE) . AChE is a key enzyme involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine .

Mode of Action

Tert-butyl 2H-benzo[b][1,4]thiazine-4(3H)-carboxylate interacts with AChE, inhibiting its activity . The compound’s 2H-benzo[b][1,4]thiazin-3(4H)-one ring exhibits a π–π interaction with the indole ring of the amino acid Trp286 in AChE . Additionally, the carbonyl group of the 2H-benzo[b][1,4]thiazin-3(4H)-one ring forms a hydrogen bond with the amine group of Ser293 .

Biochemical Pathways

By inhibiting AChE, tert-butyl 2H-benzo[b][1,4]thiazine-4(3H)-carboxylate affects the cholinergic neurotransmission pathway . This inhibition increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Result of Action

The inhibition of AChE by tert-butyl 2H-benzo[b][1,4]thiazine-4(3H)-carboxylate leads to an increase in acetylcholine levels, which can enhance cholinergic transmission . This can have various effects at the molecular and cellular levels, depending on the specific context and location within the body.

Future Directions

The antioxidant study revealed that compounds 3i and 3j exhibited greater antioxidant effects . An in vitro blood–brain barrier permeability study showed that compounds 3i and 3j are promising compounds against Alzheimer’s disease . These findings suggest potential future directions for the development of new therapeutic agents.

properties

IUPAC Name |

tert-butyl 2,3-dihydro-1,4-benzothiazine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2S/c1-13(2,3)16-12(15)14-8-9-17-11-7-5-4-6-10(11)14/h4-7H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCVYHLNBCWKXOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCSC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(3-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone](/img/structure/B1400001.png)

![1,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid 5,5-dioxide](/img/structure/B1400003.png)

![2-[1-(Trifluoroacetyl)azetidin-3-yl]acetic acid](/img/structure/B1400004.png)